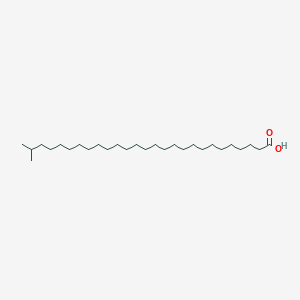
Jildamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jildamycin: is a semi-synthetic antibiotic belonging to the anthracycline class. It is primarily used in the treatment of various bacterial infections. This compound is known for its ability to intercalate into DNA, thereby inhibiting nucleic acid synthesis and interacting with the enzyme topoisomerase II. This mechanism makes it effective against a range of bacterial pathogens.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Jildamycin involves multiple steps, starting from the extraction of the natural anthracycline compound, daunorubicin. The key steps include:
Glycosylation: The attachment of sugar moieties to the aglycone structure.
Acetylation: The addition of acetyl groups to specific positions on the molecule.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria, followed by chemical modification steps to achieve the desired semi-synthetic compound. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modifications are carried out under controlled conditions to ensure consistency and efficacy.
化学反応の分析
Types of Reactions: Jildamycin undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications.
科学的研究の応用
Jildamycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and the effects of anthracyclines on nucleic acid synthesis.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential in treating various bacterial infections, including those caused by multi-drug resistant strains.
Industry: Utilized in the production of semi-synthetic antibiotics and as a reference standard in quality control processes.
作用機序
Jildamycin exerts its effects by intercalating into the DNA double helix, thereby disrupting the normal function of nucleic acids. This intercalation inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. By blocking this enzyme, this compound prevents the proliferation of bacterial cells, leading to their eventual death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme, which are critical for bacterial survival and replication.
類似化合物との比較
Daunorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.
Doxorubicin: A widely used anthracycline with potent anti-cancer activity.
Idarubicin: A semi-synthetic derivative of daunorubicin with enhanced lipophilicity and cellular uptake.
Uniqueness of Jildamycin: this compound is unique due to its specific modifications that enhance its antibacterial activity and reduce its toxicity compared to other anthracyclines. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in both research and clinical settings.
特性
分子式 |
C32H46O6 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC名 |
(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+ |
InChIキー |
QECBVZBMGUAZDL-SJMSETAHSA-N |
異性体SMILES |
CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |
正規SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
同義語 |
leptomycin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237805.png)


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,2,4-triazole-3-carboxamide](/img/structure/B1237811.png)
![[Mo(CO)3Dien]](/img/structure/B1237813.png)
![3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1237814.png)


![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)




